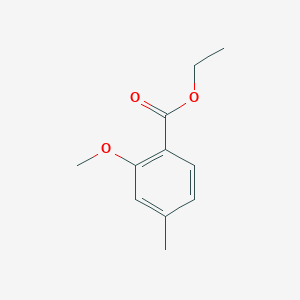

Ethyl 2-methoxy-4-methylbenzoate

Descripción general

Descripción

Ethyl 2-methoxy-4-methylbenzoate is an organic compound with the molecular formula C11H14O3. It is an ester derived from 2-methoxy-4-methylbenzoic acid and ethanol. This compound is known for its pleasant aroma and is often used in the fragrance industry. It also finds applications in various chemical syntheses and research.

Mecanismo De Acción

Target of Action

As an ester, it may interact with various enzymes and receptors in the body, particularly those involved in ester hydrolysis .

Mode of Action

Esters, including 2-Methoxy-4-methyl-benzoic acid ethyl ester, typically undergo hydrolysis in the presence of water and a strong-acid catalyst . This reaction is reversible and results in the formation of a carboxylic acid and an alcohol .

Biochemical Pathways

Esters are known to participate in various biochemical reactions, including esterification and hydrolysis . These reactions can influence a variety of downstream effects, depending on the specific enzymes and substrates involved.

Result of Action

The hydrolysis of esters can lead to changes in cellular biochemistry, potentially influencing processes such as signal transduction, energy metabolism, and enzyme regulation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 2-methoxy-4-methylbenzoate can be synthesized through the esterification of 2-methoxy-4-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the reaction to completion and then purifying the product through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as fractional distillation.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-methoxy-4-methylbenzoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of an acid or base, it can hydrolyze back to 2-methoxy-4-methylbenzoic acid and ethanol.

Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.

Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.

Major Products Formed

Hydrolysis: 2-methoxy-4-methylbenzoic acid and ethanol.

Reduction: 2-methoxy-4-methylbenzyl alcohol.

Substitution: Products vary depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Ethyl 2-methoxy-4-methylbenzoate is utilized in various scientific research fields:

Chemistry: It serves as an intermediate in organic synthesis and as a starting material for the synthesis of more complex molecules.

Biology: It is used in studies involving enzyme interactions and metabolic pathways.

Medicine: Research into its potential therapeutic properties and its role as a precursor in drug synthesis.

Industry: Used in the fragrance industry for its aromatic properties and in the production of flavoring agents.

Comparación Con Compuestos Similares

Ethyl 2-methoxy-4-methylbenzoate can be compared with similar esters such as mthis compound and ethyl 4-methoxybenzoate. These compounds share similar structural features but differ in their physical and chemical properties, such as boiling points and reactivity. The presence of different alkyl groups (ethyl vs. methyl) can influence their solubility and interaction with other molecules.

List of Similar Compounds

- Mthis compound

- Ethyl 4-methoxybenzoate

- Methyl 2-methoxybenzoate

This compound stands out due to its unique combination of functional groups, making it a versatile compound in both research and industrial applications.

Actividad Biológica

Ethyl 2-methoxy-4-methylbenzoate (MMBA) is an organic compound belonging to the class of esters, with a molecular formula of C11H14O3 and a CAS registry number of 99500-39-7. This compound exhibits a range of biological activities, primarily through its interactions with enzymes and receptors in biological systems. This article will explore its biological activity, including potential therapeutic applications, mechanisms of action, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features a methoxy group and a methyl group attached to an aromatic ring. It is characterized as a colorless to pale yellow liquid with a pleasant odor, making it suitable for applications in the fragrance and flavoring industries.

1. Anti-Inflammatory and Analgesic Properties

Research indicates that MMBA may possess anti-inflammatory and analgesic properties. It is believed to inhibit enzymes involved in the inflammatory response, suggesting its potential use in treating inflammatory conditions. However, further studies are necessary to elucidate its effectiveness and the precise mechanisms by which it operates.

2. Enzyme Interactions

As an ester, MMBA is subject to hydrolysis by esterases, which can significantly influence metabolic pathways within cells. The hydrolysis products may play roles in cellular processes such as signal transduction and energy metabolism. Studies have shown that compounds like MMBA can interact with various biological macromolecules, particularly enzymes involved in metabolic pathways .

Comparative Analysis

To better understand the biological activity of MMBA, it is useful to compare it with similar compounds. The following table summarizes key properties and activities of MMBA alongside related benzoate esters.

Case Study 1: Inhibition of Inflammatory Enzymes

A study conducted on the effects of MMBA on inflammatory markers demonstrated that it could significantly reduce levels of cyclooxygenase (COX) enzymes in vitro. This suggests that MMBA may serve as a potential therapeutic agent for conditions characterized by chronic inflammation.

Case Study 2: Antimicrobial Efficacy

In another investigation, MMBA was tested against various bacterial strains using agar diffusion methods. Results indicated moderate antibacterial activity against Gram-positive bacteria, highlighting its potential application in developing antimicrobial agents.

Research Findings

Recent findings emphasize the need for more comprehensive studies on MMBA's pharmacological profile:

- Metabolic Pathways : Hydrolysis products from MMBA influence several metabolic pathways, indicating potential therapeutic benefits.

- Safety Profile : Preliminary toxicity assessments suggest moderate toxicity upon ingestion; thus, safety evaluations are crucial for any therapeutic applications.

- Potential Applications : The compound's ability to act as a precursor in organic synthesis opens avenues for creating complex molecules with diverse functionalities.

Propiedades

IUPAC Name |

ethyl 2-methoxy-4-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-4-14-11(12)9-6-5-8(2)7-10(9)13-3/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAXLPMDTDLPTIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.